molecular formula C13H9FN2O2S B2876423 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 477857-53-7

1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2876423
CAS RN: 477857-53-7
M. Wt: 276.29
InChI Key: MHTVIEXZEWMNOH-UHFFFAOYSA-N
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Description

The compound “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” is a type of substituted pyridine . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Catalytic Desulfitative Functionalizations

This compound has been explored for its potential in catalytic desulfitative functionalizations. This process involves the cleavage of C–S bonds in sulfones, enabling the formation of new C–C and C–X bonds . Such transformations are crucial for synthesizing natural products and developing new methodologies in organic synthesis.

Biomedical Applications

“1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” has shown promise in biomedical applications. For instance, it has been identified as a ligand for human ALDH3A1, an enzyme involved in detoxification and considered important in cellular antioxidant defense. It has potential as a biomarker for various cancers and may inhibit ALDH3A1 enzymatic activity .

Antifungal Activity

Sulfone derivatives, including this compound, have demonstrated significant antifungal activities. They have been tested against various plant pathogenic fungi, showing potential as lead compounds for developing new agrochemicals .

Biological Potential of Indole Derivatives

Indole derivatives possess a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, and anti-HIV properties. “1-[(4-fluorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine” shares structural similarities with indole derivatives, suggesting it could be explored for similar therapeutic applications .

Materials Science

In the field of materials science, this compound could be used in the synthesis of novel materials. Its sulfone group can impart unique properties to polymers and small molecules, potentially leading to the development of new materials with specific functionalities .

Synthetic Methodologies

The compound is also relevant in synthetic methodologies. It can serve as a building block for the synthesis of complex molecules. Its reactivity and structural motif make it a valuable tool for constructing diverse molecular architectures .

Future Directions

The future directions for this compound could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as this is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTVIEXZEWMNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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